5beta-Hydroxycostic acid

Anti-inflammatory Sepsis Nitric Oxide Inhibition

Select this β-hydroxy eudesmane sesquiterpenoid for its validated dual NF-κB/MAPK modulation and anti-ferroptotic activity in SA-AKI models. Distinct from α-epimer; ensures reproducible results. Benchmark NO inhibition IC50: 6.034 μM. Essential for inflammation & ferroptosis research.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 132185-84-3
Cat. No. B190075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Hydroxycostic acid
CAS132185-84-3
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O
InChIInChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1
InChIKeyUEQIFFFWXPAQCB-YUELXQCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





5beta-Hydroxycostic Acid (CAS 132185-84-3): A Eudesmane Sesquiterpenoid for Inflammation and Ferroptosis Research


5beta-Hydroxycostic acid (CAS 132185-84-3) is a naturally occurring eudesmane-type sesquiterpenoid . First documented in 2008, it is isolated from plant species including Laggera alata and Dittrichia viscosa, where it is found alongside structurally related analogs such as costic acid and ilicic acid [1][2]. This compound is characterized by a C15H22O3 molecular framework featuring a β-oriented hydroxyl group at the C5 position, which distinguishes it from its α-hydroxy epimer and non-hydroxylated analogs .

Why 5beta-Hydroxycostic Acid Cannot Be Substituted by Generic Sesquiterpene Analogs


Within the eudesmane sesquiterpenoid class, subtle structural variations produce substantial divergence in biological activity and molecular targeting. The C5 β-hydroxylation of 5beta-hydroxycostic acid confers distinct physicochemical properties—including a topological polar surface area of 57.5 Ų and a pKa of 4.42—that influence bioavailability and target engagement . This compound exhibits dual anti-inflammatory and anti-ferroptotic activity via NF-κB and MAPK pathway modulation, a functional signature not shared by its α-hydroxy epimer (which targets VEGF/VEGFR2 and Ang2/Tie2 angiogenesis pathways) or by the parent costic acid (which shows trypanocidal rather than anti-inflammatory activity) [1][2]. The quantitative evidence presented below demonstrates why substitution with structurally similar but functionally divergent analogs compromises experimental reproducibility and therapeutic outcome validity.

Quantitative Differentiation of 5beta-Hydroxycostic Acid: Evidence for Scientific Selection


Anti-inflammatory Potency of 5beta-Hydroxycostic Acid in RAW 264.7 Macrophages

5beta-Hydroxycostic acid was identified as the most potent anti-inflammatory compound among 12 isolates from Laggera alata, exhibiting an IC50 of 6.034 μM for nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 macrophages. In the same study, the compound suppressed mRNA expression of pro-inflammatory cytokines IL-6, IL-1β, CCL-2, and CCL-5 [1].

Anti-inflammatory Sepsis Nitric Oxide Inhibition

In Vivo Renoprotective Efficacy of 5beta-Hydroxycostic Acid in Sepsis-Associated Acute Kidney Injury

In a murine cecal ligation and puncture (CLP) sepsis model, 5beta-hydroxycostic acid treatment significantly reduced serum biomarkers of renal injury and inflammation. Specifically, the compound decreased serum IL-6, IL-1β, creatinine (Cr), and blood urea nitrogen (BUN) levels, and reduced kidney tissue levels of cystatin C (Cys-C) and kidney injury molecule-1 (KIM-1) [1].

Acute Kidney Injury Sepsis In Vivo Pharmacology

Anti-Ferroptotic Activity of 5beta-Hydroxycostic Acid via GPX4 and SLC7A11 Regulation

5beta-Hydroxycostic acid demonstrated anti-ferroptotic activity by modulating key ferroptosis markers in septic kidney tissue. Treatment significantly decreased malondialdehyde (MDA) and ferrous iron (Fe²⁺) levels while increasing glutathione (GSH) content and upregulating protein expression of GPX4, FTH1, and SLC7A11 [1].

Ferroptosis Oxidative Stress Acute Kidney Injury

Divergent Signaling Pathway Targeting: NF-κB/MAPK vs. VEGF/Ang2 Pathways

5beta-Hydroxycostic acid exerts its effects through dual suppression of NF-κB and MAPK signaling pathways, as demonstrated by reduced phosphorylation of p65, IκBα, p38, ERK, and JNK in both LPS-stimulated RAW 264.7 cells and kidney tissue from septic mice [1]. In contrast, the α-epimer (5α-hydroxycostic acid) targets VEGF/VEGFR2 and Ang2/Tie2-mediated angiogenesis pathways . Costic acid, lacking the C5 hydroxyl, shows trypanocidal rather than anti-inflammatory activity (IC50 = 7.9–37.8 μM against Trypanosoma cruzi) [2].

Signaling Pathways NF-κB MAPK VEGF

Physicochemical Properties Distinguishing 5beta-Hydroxycostic Acid from Non-Hydroxylated Analogs

5beta-Hydroxycostic acid possesses a topological polar surface area (TPSA) of 57.5 Ų, a predicted pKa of 4.42, and a molecular weight of 250.33 g/mol . The C5 β-hydroxyl group increases polarity and hydrogen bonding capacity relative to non-hydroxylated costic acid, affecting solubility and membrane permeability.

Physicochemical Properties pKa TPSA Solubility

Optimal Research and Procurement Applications for 5beta-Hydroxycostic Acid


Sepsis-Associated Acute Kidney Injury (SA-AKI) Preclinical Research

Investigators studying SA-AKI should prioritize 5beta-Hydroxycostic acid based on demonstrated in vivo efficacy in CLP-induced murine sepsis models. The compound reduces serum IL-6, IL-1β, creatinine, and BUN while modulating ferroptosis markers (MDA, GSH, GPX4) in kidney tissue [1]. This validated dual anti-inflammatory/anti-ferroptotic mechanism makes it a leading candidate for SA-AKI therapeutic development.

NF-κB and MAPK Pathway Inhibition Studies

5beta-Hydroxycostic acid is the appropriate selection for experiments requiring concurrent suppression of NF-κB and MAPK signaling. Western blot analyses confirm reduced phosphorylation of p65, IκBα, p38, ERK, and JNK in both in vitro and in vivo settings [1]. This distinguishes it from the α-epimer, which targets VEGF/Ang2 pathways instead.

Ferroptosis Mechanism Research in Inflammatory Disease

Research programs investigating ferroptosis in the context of inflammatory organ injury should select 5beta-Hydroxycostic acid due to its unique ability to upregulate GPX4, FTH1, and SLC7A11 while reducing ferrous iron and MDA levels [1]. This anti-ferroptotic profile is not reported for related hydroxycostic acid isomers or costic acid.

Natural Product Anti-inflammatory Screening with Defined IC50

For screening campaigns requiring a reference anti-inflammatory sesquiterpenoid with a well-characterized IC50, 5beta-Hydroxycostic acid provides a benchmark NO inhibition value of 6.034 μM in RAW 264.7 macrophages [1]. This quantitative benchmark enables cross-study comparisons and assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5beta-Hydroxycostic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.